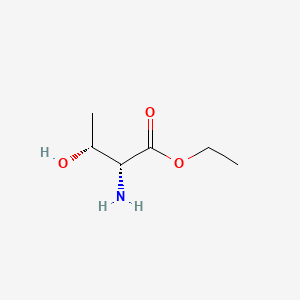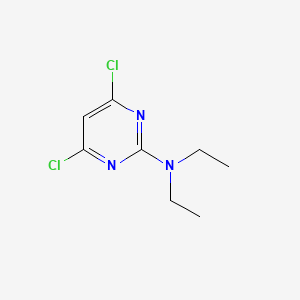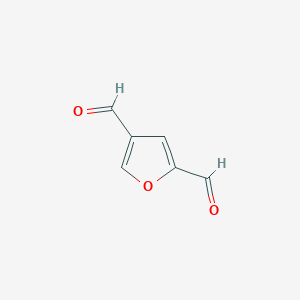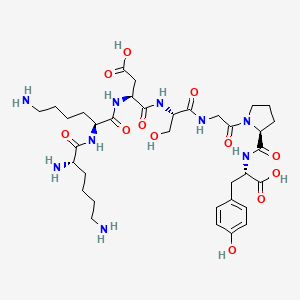
Lys-Lys-Asp-Ser-Gly-Pro-Tyr
Overview
Description
Lys-Lys-Asp-Ser-Gly-Pro-Tyr is a peptide composed of seven amino acids: lysine, lysine, aspartic acid, serine, glycine, proline, and tyrosine. Peptides like this compound play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Lys-Asp-Ser-Gly-Pro-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions
Lys-Lys-Asp-Ser-Gly-Pro-Tyr can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
Lys-Lys-Asp-Ser-Gly-Pro-Tyr has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of biomaterials and biosensors.
Mechanism of Action
The mechanism of action of Lys-Lys-Asp-Ser-Gly-Pro-Tyr involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the lysine residues may interact with negatively charged regions on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Lys-Lys-Asp-Ser-Gly-Pro-Phe: Similar structure but with phenylalanine instead of tyrosine.
Lys-Lys-Asp-Ser-Gly-Pro-Trp: Contains tryptophan instead of tyrosine.
Lys-Lys-Asp-Ser-Gly-Pro-His: Histidine replaces tyrosine in the sequence.
Uniqueness
Lys-Lys-Asp-Ser-Gly-Pro-Tyr is unique due to the presence of tyrosine, which can undergo specific reactions like oxidation to form dityrosine. This property can be exploited in various biochemical applications, making it distinct from other similar peptides.
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12/c36-13-3-1-6-22(38)30(50)40-23(7-2-4-14-37)32(52)41-24(17-29(48)49)33(53)43-26(19-45)31(51)39-18-28(47)44-15-5-8-27(44)34(54)42-25(35(55)56)16-20-9-11-21(46)12-10-20/h9-12,22-27,45-46H,1-8,13-19,36-38H2,(H,39,51)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,48,49)(H,55,56)/t22-,23-,24-,25-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKLISXTIMPIQI-QCOJBMJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



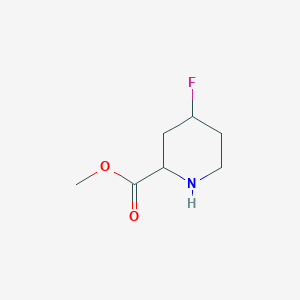
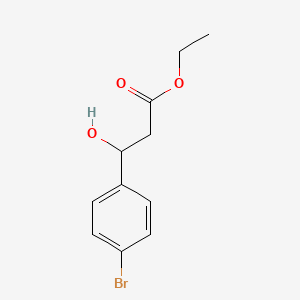
![2,7-Dichlorobenzo[d]thiazol-6-amine](/img/structure/B3279893.png)
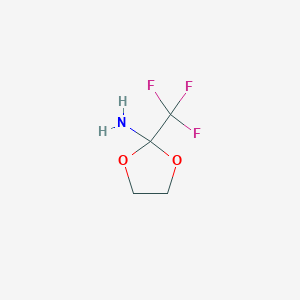

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)
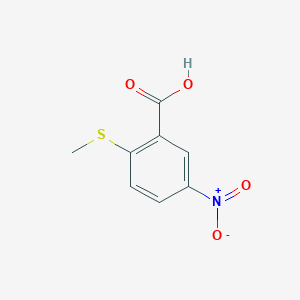
![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)
